Renal Function Trajectory After ERT Switch
A Fabry Registry analysis of 83 patients who switched from agalsidase beta (intravenous ERT) to oral migalastat revealed a quantifiable change in the rate of estimated glomerular filtration rate (eGFR) decline. While eGFR decreased during both treatment periods, the annual rate of decline was significantly steeper following the switch to migalastat [1]. This finding underscores that migalastat and agalsidase beta are not interchangeable in terms of preserving renal function trajectory in this patient cohort, with the data indicating a potential difference in long-term renal protection [1].
| Evidence Dimension | Annualized eGFR Slope (Renal Function Decline) |
|---|---|
| Target Compound Data | -1.96 mL/min/1.73 m²/year (post-switch) |
| Comparator Or Baseline | Agalsidase Beta: -0.85 mL/min/1.73 m²/year (pre-switch) |
| Quantified Difference | Δ = -1.11 mL/min/1.73 m²/year; steeper decline post-switch (p=0.01) |
| Conditions | Retrospective analysis of 83 Fabry disease patients in the Fabry Registry who switched from agalsidase beta to migalastat; eGFR was assessed over a mean follow-up of 20.6 months pre-switch and 13.5 months post-switch. |
Why This Matters
This direct comparative data demonstrates that migalastat does not simply replicate the renal protective effect of agalsidase beta, highlighting the need for careful patient selection and monitoring when considering a therapy switch.
- [1] Pisani A, et al. Clinical outcomes in patients switching from agalsidase beta to migalastat: A Fabry Registry analysis. J Inherit Metab Dis. 2024;47(5):950-959. View Source
